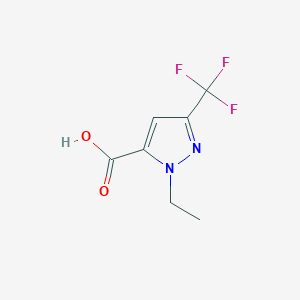

1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-ethyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O2/c1-2-12-4(6(13)14)3-5(11-12)7(8,9)10/h3H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWLWUGGGZQMPIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426906 | |

| Record name | 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128694-66-6 | |

| Record name | 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128694-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 128694-66-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this document combines calculated data, extrapolated information from analogous compounds, and established experimental methodologies to offer a robust profile for research and development purposes. The guide is structured to provide researchers with essential data on the molecule's characteristics, including its structural and physicochemical properties, alongside standardized protocols for its synthesis and analysis.

Chemical Identity and Structure

This compound is a heterocyclic organic compound featuring a pyrazole ring substituted with an ethyl group at the N1 position, a trifluoromethyl group at the C3 position, and a carboxylic acid group at the C5 position. The presence of the electron-withdrawing trifluoromethyl group and the acidic carboxylic acid moiety are expected to significantly influence its chemical reactivity, solubility, and biological activity.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₇F₃N₂O₂ |

| Molecular Weight | 224.15 g/mol |

| Canonical SMILES | C1=C(C(=NN1CC)C(F)(F)F)C(=O)O |

| CAS Number | Not explicitly found in public databases |

Physicochemical Properties

The physical properties of a compound are critical for its handling, formulation, and development as a potential therapeutic agent. The data presented below are a combination of calculated values and estimations based on structurally related compounds.

Table 2: Summary of Physical Properties

| Property | Value/Description |

| Appearance | Expected to be a solid at room temperature. |

| Melting Point | Data not available. The related ethyl ester has a melting point of 93-98 °C. The carboxylic acid is expected to have a higher melting point. |

| Boiling Point | Data not available; likely to decompose at high temperatures. |

| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Limited solubility in nonpolar solvents. Solubility in aqueous solutions is expected to be pH-dependent, increasing in basic conditions. |

| pKa | Data not available. The carboxylic acid proton is the most acidic proton. The pKa is anticipated to be in the range of 2-4, influenced by the electron-withdrawing trifluoromethyl group. |

Spectroscopic Data (Predicted)

Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compound. The following are predicted spectral characteristics.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | - Signal for the pyrazole ring proton (CH).- Quartet and triplet signals for the N-ethyl group (CH₂ and CH₃).- A broad singlet for the carboxylic acid proton (COOH), typically downfield (>10 ppm). |

| ¹³C NMR | - Signals for the pyrazole ring carbons.- Signals for the ethyl group carbons.- Signal for the trifluoromethyl carbon (quartet due to C-F coupling).- Signal for the carboxylic acid carbonyl carbon. |

| FTIR (cm⁻¹) | - Broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹).- C=O stretch from the carboxylic acid (approx. 1700-1725 cm⁻¹).- C-F stretches from the trifluoromethyl group (approx. 1100-1300 cm⁻¹).- N-N and C-N stretches from the pyrazole ring. |

| Mass Spectrometry | - Molecular ion peak corresponding to the molecular weight (224.15).- Fragmentation patterns showing loss of CO₂, ethyl group, and trifluoromethyl group. |

Experimental Protocols

Detailed experimental procedures are crucial for the reproducible synthesis and characterization of the target compound.

Synthesis: Hydrolysis of Ethyl Ester

The target carboxylic acid can be synthesized via the hydrolysis of its corresponding ethyl ester, ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate.

Protocol:

-

Dissolution: Dissolve ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate in a suitable solvent mixture, such as tetrahydrofuran (THF) and water.

-

Base Addition: Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), to the solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the hydrolysis using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Acidification: Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.

-

Isolation: Isolate the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold water and then dry it under a vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Physical Property Determination Workflow

The following diagram illustrates a general workflow for the determination of the key physical properties of a synthesized compound.

Caption: Workflow for Synthesis and Physical Property Characterization.

Melting Point Determination

The melting point is a crucial indicator of purity.[1][2][3][4]

Protocol:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.[3] Load a small amount of the sample into a capillary tube, sealing one end.[4]

-

Apparatus Setup: Place the capillary tube into a melting point apparatus.[2]

-

Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Measurement: Decrease the heating rate to 1-2°C per minute and observe the sample.

-

Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Solubility Determination

Solubility is determined by observing the dissolution of the solute in a given solvent.[5][6][7][8][9]

Protocol:

-

Sample Preparation: Weigh a specific amount of the compound (e.g., 1-5 mg).

-

Solvent Addition: Add a measured volume of the solvent (e.g., 0.1 mL) to the sample in a small vial.

-

Observation: Vigorously shake or vortex the mixture for a set period (e.g., 1 minute).

-

Assessment: Visually inspect the mixture for any undissolved solid. If the solid has dissolved, the compound is soluble at that concentration.

-

Quantification (Optional): For quantitative solubility, incrementally add more solute until a saturated solution is formed.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the acidity of the compound.[10][11][12][13]

Protocol:

-

Solution Preparation: Prepare a solution of the compound with a known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture).[11]

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the solution in a beaker with a magnetic stirrer and immerse the pH electrode.[10]

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, measured increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[11][12]

Logical Relationships in Physicochemical Profiling

The characterization of a novel compound follows a logical progression from synthesis to detailed analysis. The following diagram illustrates these relationships.

Caption: Logical Flow of Compound Characterization.

Conclusion

This technical guide provides a foundational understanding of the physical properties of this compound for the scientific community. While direct experimental data is limited, the provided calculated values, predictions based on analogous structures, and detailed experimental protocols offer a solid starting point for any research or development activities involving this compound. It is recommended that researchers experimentally verify these properties as part of their workflow.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Determination of Melting Point [wiredchemist.com]

- 3. westlab.com [westlab.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. bellevuecollege.edu [bellevuecollege.edu]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. chem.ws [chem.ws]

- 9. csub.edu [csub.edu]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. web.williams.edu [web.williams.edu]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

This technical guide provides a comprehensive overview of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, a fluorinated heterocyclic compound with potential applications in pharmaceutical and agrochemical research. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from its precursors and structurally related compounds to offer insights into its synthesis, properties, and potential biological significance.

Chemical Structure and Properties

This compound belongs to the pyrazole class of heterocyclic compounds, which are known for their diverse biological activities. The presence of a trifluoromethyl group is expected to enhance its metabolic stability and bioavailability.

Structure:

Table 1: Physicochemical Properties of Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (Precursor)

| Property | Value | Reference |

| CAS Number | 129768-30-5 | [1][2][3][4] |

| Molecular Formula | C₇H₇F₃N₂O₂ | [1] |

| Molecular Weight | 208.14 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 93-98 °C |

Synthesis

The primary route for the synthesis of this compound involves a two-step process starting from the commercially available ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate.

Step 1: N-Alkylation of the Pyrazole Ring

The first step is the ethylation of the pyrazole nitrogen. This can be achieved using a suitable ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base.

Step 2: Hydrolysis of the Ethyl Ester

The resulting ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is then hydrolyzed to the corresponding carboxylic acid. This can be accomplished under either acidic or basic conditions.[5]

Experimental Protocols:

Proposed Synthesis of this compound

Materials:

-

Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

-

Ethyl iodide (or diethyl sulfate)

-

Potassium carbonate (or sodium hydride)

-

Anhydrous acetone (or DMF)

-

Lithium hydroxide (or sodium hydroxide)

-

Methanol/Water

-

Hydrochloric acid

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

Step 1: Synthesis of Ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

-

To a solution of ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add ethyl iodide (1.2 eq) dropwise to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound (Hydrolysis)

-

Dissolve the purified ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of methanol and water.

-

Add lithium hydroxide (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted ester.

-

Acidify the aqueous layer to pH 2-3 with 1M hydrochloric acid.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the desired carboxylic acid.

Logical Workflow for the Synthesis:

Caption: Proposed synthetic pathway for this compound.

Potential Biological Activity and Applications

While specific biological data for this compound is not documented, the pyrazole scaffold is a well-known pharmacophore present in numerous approved drugs. The trifluoromethyl group often enhances biological activity.

Preliminary studies on the precursor, ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate, suggest potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and analgesic agents.[5] The carboxylic acid derivative, as a potential metabolite and a molecule with different physicochemical properties, may exhibit its own unique biological profile.

Potential areas of research for this compound include:

-

Drug Development: As a building block for the synthesis of more complex molecules targeting enzymes and receptors.

-

Agrochemicals: Pyrazole derivatives are used as herbicides and insecticides.

-

Materials Science: The unique electronic properties imparted by the fluorinated pyrazole ring could be of interest in the development of novel materials.

Signaling Pathway Hypothesis:

Caption: Hypothetical signaling pathway modulation by the target compound.

Conclusion

This compound represents a promising, yet underexplored, molecule for researchers in drug discovery and materials science. While direct experimental data is scarce, its synthesis is readily achievable from a commercial precursor. Further investigation into its biological activity and physicochemical properties is warranted to unlock its full potential. This guide provides a foundational understanding and a practical starting point for such research endeavors.

References

- 1. 1H-Pyrazole-3-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester | C7H7F3N2O2 | CID 2726919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 129768-30-5 Cas No. | Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate | Apollo [store.apolloscientific.co.uk]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Buy ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate | 129768-30-5 [smolecule.com]

An In-Depth Technical Guide on Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (CAS No. 129768-30-5)

An important clarification is necessary regarding the provided CAS number and chemical name. Initial research indicates a discrepancy between the requested CAS number, 129768-28-1, and the chemical name, 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid.

The CAS number 129768-28-1 is associated with a related but different chemical entity, often appearing in regulatory documents as a metabolite. In contrast, the chemical name provided by the user is more closely related to CAS number 129768-30-5 , which corresponds to ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate .

To ensure the accuracy and relevance of the technical guide, it is crucial to address this discrepancy. This document will proceed by focusing on the chemical entity consistently and publicly associated with the core pyrazole structure mentioned in the user's request, which is more accurately identified by CAS number 129768-30-5.

This technical guide provides a comprehensive overview of ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Chemical and Physical Properties

This section summarizes the key chemical and physical properties of ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate. The trifluoromethyl group significantly influences its electronegativity and, consequently, its chemical behavior.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₇F₃N₂O₂ | [1][2][3][4] |

| Molecular Weight | 208.14 g/mol | [2][3][4] |

| CAS Number | 129768-30-5 | [1][2][3][5] |

| Melting Point | 93-98 °C | [5] |

| Topological Polar Surface Area (TPSA) | 54.98 Ų | [4] |

| logP | 1.6052 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Rotatable Bonds | 2 | [4] |

Synthesis and Reactions

The primary synthesis of ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate involves conventional cyclocondensation reactions.[1] These reactions typically occur between appropriate hydrazine derivatives and 1,3-dicarbonyl compounds or their equivalents.[1]

A general synthetic pathway can be visualized as follows:

Caption: Generalized synthesis pathway for Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate.

This compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.[1] It also participates in nucleophilic substitution reactions, where the trifluoromethyl group can influence the compound's reactivity.[1]

Applications in Research and Industry

Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate serves as a versatile building block in several areas:

-

Pharmaceutical Development : It is a crucial intermediate in the synthesis of a variety of pharmaceuticals.[1] The pyrazole ring is a common scaffold in many bioactive molecules, and the trifluoromethyl group can enhance interactions with biological targets, improve metabolic stability, and increase bioavailability.[1] This makes it a valuable starting material for the development of new therapeutic agents, including anti-inflammatory and analgesic drugs.[1] It is also utilized in fragment-based drug discovery to construct more complex drug candidates.[1]

-

Agricultural Chemistry : The biological activity of this compound makes it a candidate for the development of new agrochemicals to combat pests and diseases.[1]

-

Materials Science : The combination of the aromatic pyrazole ring and the electron-withdrawing trifluoromethyl group can impart unique properties to materials.[1] Potential applications are being explored in organic electronics, such as in the development of organic semiconductors, and in crystal engineering for designing new crystals with tailored properties.[1]

Biological Activity and Mechanism of Action

While specific details on the mechanism of action are not extensively documented, preliminary studies suggest that ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate may exhibit anti-inflammatory and analgesic properties.[1] In vitro studies have indicated that this compound might inhibit specific enzymes involved in inflammation and pain pathways.[1] Further research is necessary to fully elucidate its mechanism of action and potential therapeutic applications.[1]

The pyrazole moiety itself is a well-established pharmacophore. Pyrazole derivatives are known to act as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs).

A proposed workflow for investigating the biological activity of this compound is outlined below:

Caption: A typical workflow for the preclinical evaluation of a potential therapeutic agent.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of pyrazole derivatives can be found in the scientific literature. A general procedure for the synthesis of trifluoromethyl-pyrazole-carboxamide derivatives, which are structurally related to the topic compound, involves the coupling reaction of aniline derivatives and a pyrazole-carboxylic acid.[6]

General Synthesis of N-Aryl-pyrazole-carboxamides: [6]

-

In a flame-dried round-bottom flask under an argon atmosphere, dissolve the pyrazole-carboxylic acid (1 equivalent) in anhydrous dichloromethane.

-

Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Add a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) (1.3 equivalents).

-

Add the corresponding aniline derivative (1.1 equivalents) dropwise to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup.

-

The crude product is then purified by column chromatography on silica gel.

Note: This is a generalized protocol and specific reaction conditions, such as temperature and reaction time, may vary depending on the specific substrates used.

Safety and Handling

Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is classified as harmful and an irritant.[5] Standard laboratory safety precautions should be followed when handling this compound:

-

Wear appropriate personal protective equipment (PPE), including gloves and eye protection.[1]

-

Work in a well-ventilated fume hood to avoid inhalation.[1]

-

Avoid contact with skin and eyes.[1]

-

Do not ingest.[1]

Refer to the material safety data sheet (MSDS) for complete safety and handling information.

Conclusion

Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a valuable and versatile chemical intermediate with significant potential in the fields of medicinal chemistry, agrochemistry, and materials science. Its unique combination of a pyrazole core and a trifluoromethyl group provides a foundation for the development of novel molecules with enhanced biological activity and material properties. Further research into its mechanism of action and applications is warranted to fully realize its potential.

References

- 1. Buy ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate | 129768-30-5 [smolecule.com]

- 2. 1H-Pyrazole-3-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester | C7H7F3N2O2 | CID 2726919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chemscene.com [chemscene.com]

- 5. 129768-30-5 Cas No. | Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate | Apollo [store.apolloscientific.co.uk]

- 6. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a feasible synthetic pathway for 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the formation of the ethyl ester precursor followed by its hydrolysis to the final carboxylic acid. This document details the experimental protocols, presents quantitative data from analogous reactions, and includes visualizations of the chemical pathway and experimental workflows.

Synthesis Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step sequence:

-

Step 1: Cyclocondensation to form Ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate. This step involves the reaction of ethyl 4,4,4-trifluoro-2-butynoate with ethylhydrazine. The reaction proceeds via a Michael addition of the hydrazine to the activated alkyne, followed by an intramolecular cyclization and dehydration to form the pyrazole ring.

-

Step 2: Hydrolysis of the Ethyl Ester. The resulting ethyl ester is then hydrolyzed under basic or acidic conditions to yield the target carboxylic acid.

The overall synthetic pathway is illustrated in the diagram below.

Caption: Overall synthesis pathway for this compound.

Quantitative Data

While specific yield data for the direct synthesis of this compound is not extensively reported in the literature, the following table summarizes yields for analogous reactions, providing a reasonable expectation for this synthetic sequence.

| Step | Reaction Type | Analogous Reactants | Solvent | Conditions | Yield (%) | Reference |

| 1 | Cyclocondensation | Diethyl oxalate and acetophenone derivatives with hydrazine hydrate | Glacial Acetic Acid | Not specified | 66-82% | [1] |

| 1 | Cyclocondensation | Ethyl 2,4-dioxovalerate and hydrazine hydrate | Ethanol/Acetic Acid | Room Temperature, 15h | 74% | [2] |

| 2 | Ester Hydrolysis | Ethyl pyrazolylacetate | Ethanol | K₂CO₃, 180°C, 10 min (Microwave) | 97-98% | [3] |

| 2 | Ester Hydrolysis | 3,5-Dibromo-1H-pyrazole-4-carboxylic acid ethyl ester | Methanesulfonic acid/Water | 100°C, 6h | 81% (of a related decarboxylated product) | [4] |

Experimental Protocols

The following are detailed experimental protocols for the two-step synthesis of this compound.

Step 1: Synthesis of Ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

This procedure is based on established methods for the synthesis of pyrazoles from alkynoates and hydrazines.

Materials and Equipment:

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Ethyl 4,4,4-trifluoro-2-butynoate

-

Ethylhydrazine (or its hydrochloride salt)

-

Anhydrous Ethanol

-

Sodium acetate (if using ethylhydrazine hydrochloride)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a round-bottom flask, add ethyl 4,4,4-trifluoro-2-butynoate (1.0 eq).

-

Dissolve the starting material in anhydrous ethanol (approximately 5-10 mL per gram of starting material).

-

Add ethylhydrazine (1.1 eq) dropwise to the stirred solution at room temperature. If using ethylhydrazine hydrochloride, add sodium acetate (1.1 eq) to the reaction mixture to liberate the free base.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate.

References

- 1. researchgate.net [researchgate.net]

- 2. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

The Ascendant Role of Trifluoromethylated Pyrazoles in Modern Drug Discovery and Agrochemicals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into the pyrazole scaffold has unlocked a new frontier in the development of potent and highly selective bioactive molecules. This technical guide delves into the core biological activities of trifluoromethylated pyrazoles, offering a comprehensive overview of their therapeutic and agrochemical applications. The unique physicochemical properties imparted by the CF3 group, such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity, have established this class of compounds as a privileged motif in medicinal and agricultural chemistry.[1][2] This guide will provide a detailed examination of their diverse biological activities, supported by quantitative data, experimental methodologies, and visual representations of their mechanisms of action.

Therapeutic Applications of Trifluoromethylated Pyrazoles

Trifluoromethylated pyrazoles have demonstrated a remarkable breadth of pharmacological activities, leading to the development of several successful drugs and numerous promising clinical candidates. Their versatility is highlighted by their efficacy as anti-inflammatory, anticancer, and antimicrobial agents.

Anti-inflammatory Activity: The Legacy of COX-2 Inhibition

A prominent example of a trifluoromethylated pyrazole in clinical use is Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of inflammation and pain.[3][4] The trifluoromethyl group plays a crucial role in the selective binding of Celecoxib to the COX-2 enzyme.[5]

Mechanism of Action: Celecoxib selectively inhibits the COX-2 enzyme, which is responsible for the conversion of arachidonic acid to prostaglandins (PGs), key mediators of inflammation and pain.[6] This selective inhibition spares the COX-1 isoform, which is involved in maintaining the integrity of the gastric mucosa, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.[6]

Signaling Pathway of COX-2 Inhibition by Trifluoromethylated Pyrazoles

Caption: COX-2 inhibition by trifluoromethylated pyrazoles.

Quantitative Data: Anti-inflammatory Activity

| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | COX-2 | 0.04 | 375 | [5] |

| Mavacoxib | COX-2 | 0.09 | >100 | [7] |

| Compound 3g | COX-2 | 2.65 | 1.68 | [5] |

| Compound 3d | COX-2 | 4.92 | 1.14 | [5] |

Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available COX inhibitor screening kits.[2][8][9]

-

Reagent Preparation:

-

Prepare COX Assay Buffer, COX Probe, and COX Cofactor solutions.

-

Reconstitute human recombinant COX-2 enzyme in sterile water and keep on ice.

-

Prepare a stock solution of the trifluoromethylated pyrazole test compound in DMSO.

-

-

Assay Procedure:

-

In a 96-well white opaque plate, add the test inhibitor at various concentrations.

-

Include wells for an inhibitor control (e.g., Celecoxib) and an enzyme control (no inhibitor).

-

Add the Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor to each well.

-

Initiate the reaction by adding a diluted solution of arachidonic acid to all wells simultaneously.

-

-

Measurement:

-

Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically at 25°C for 5-10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each concentration of the test compound.

-

Plot the percent inhibition versus the logarithm of the compound concentration to determine the IC50 value.

-

Anticancer Activity: Targeting Multiple Pathways

Trifluoromethylated pyrazoles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[3][10][11] Their mechanisms of action are diverse and include the inhibition of tubulin polymerization, induction of apoptosis, and modulation of various signaling pathways.[10][11]

Mechanism of Action: Tubulin Polymerization Inhibition

Certain diaryl(trifluoromethyl)pyrazoles act as potent inhibitors of tubulin polymerization, a critical process for cell division.[10][11] These compounds bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]

Signaling Pathway of Tubulin Polymerization Inhibition

Caption: Tubulin polymerization inhibition by trifluoromethylated pyrazoles.

Quantitative Data: Anticancer Activity

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| C-23 | MCF-7 (Breast) | 1.3 | [11] |

| C-23 | B16F10 (Melanoma) | 6.0 | [11] |

| C-23 | HeLa (Cervical) | 5.5 | [11] |

| Compound 5a | UO-31 (Renal) | -77.10 (% Growth) | [3] |

| Compound 5c | UO-31 (Renal) | -92.13 (% Growth) | [3] |

| Compound 5a | HL-60 (Leukemia) | 1.36 (GI50) | [3] |

| Compound 5c | RPMI-8226 (Leukemia) | 0.27 (GI50) | [3] |

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability.[12][13]

-

Cell Seeding:

-

Culture cancer cells in a suitable medium and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the trifluoromethylated pyrazole test compound.

-

Treat the cells with different concentrations of the compound and incubate for 24, 48, or 72 hours.

-

-

MTT Assay:

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

-

Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Plot the percentage of viability against the compound concentration to determine the IC50 value.

-

Antimicrobial Activity: Combating Drug-Resistant Pathogens

Trifluoromethylated pyrazoles have demonstrated significant potential as antimicrobial agents, particularly against drug-resistant Gram-positive bacteria.[14][15][16][17]

Mechanism of Action: The exact mechanism of action for many antibacterial pyrazoles is still under investigation, but some studies suggest they may have a global effect on bacterial cell function by inhibiting multiple macromolecular synthesis pathways.[14][17]

Experimental Workflow for Antimicrobial Drug Discovery

Caption: A typical workflow for antimicrobial drug discovery.

Quantitative Data: Antibacterial Activity

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 13 | MRSA | 3.12 | [14][15] |

| Compound 17 | MRSA | 6.25 | [14][15] |

| Compound 59 | S. aureus | <0.78 | [16] |

| Compound 74 | S. aureus | <0.78 | [16] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method.[18]

-

Preparation:

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare a bacterial inoculum in a suitable broth (e.g., Mueller-Hinton broth) and adjust the turbidity to a 0.5 McFarland standard.

-

-

Assay Setup:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth.

-

Inoculate each well with the bacterial suspension.

-

Include a positive control (broth with bacteria) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Agrochemical Applications of Trifluoromethylated Pyrazoles

The impact of trifluoromethylated pyrazoles extends beyond medicine into the realm of agrochemicals, where they are utilized as potent insecticides, herbicides, and fungicides.[13][19][20]

Insecticidal Activity: Targeting the Nervous System

Phenylpyrazole insecticides, such as Fipronil, which contains a trifluoromethyl group, are highly effective against a broad spectrum of insect pests.[21]

Mechanism of Action: These insecticides act as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor in the insect central nervous system.[1][22][23] By blocking the GABA-gated chloride channels, they induce hyperexcitation of the insect's nervous system, leading to paralysis and death.[1]

Signaling Pathway of GABA Receptor Antagonism

Caption: GABA receptor antagonism by trifluoromethylated phenylpyrazoles.

Herbicidal Activity: Inhibiting Photosynthesis

Trifluoromethylated pyrazoles are also effective herbicides, with some acting as inhibitors of protoporphyrinogen oxidase (PPO).[6]

Mechanism of Action: PPO is a key enzyme in the chlorophyll and heme biosynthesis pathways. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.[11][24]

Signaling Pathway of PPO Inhibition

Caption: Protoporphyrinogen oxidase (PPO) inhibition by trifluoromethylated pyrazoles.

Conclusion

The introduction of the trifluoromethyl group has profoundly impacted the biological activity of pyrazole-containing molecules, leading to the development of important drugs and agrochemicals. The continued exploration of this chemical space holds great promise for the discovery of novel therapeutic agents and crop protection solutions with improved efficacy, selectivity, and safety profiles. This guide provides a foundational understanding of the diverse biological activities of trifluoromethylated pyrazoles, equipping researchers and developers with the knowledge to further innovate in this exciting field.

References

- 1. Fipronil modulation of GABAA receptor single-channel currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Celecoxib - Wikipedia [en.wikipedia.org]

- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 7. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 8. assaygenie.com [assaygenie.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. bio-protocol.org [bio-protocol.org]

- 17. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Synthesis of 3-trifluoromethylpyrazoles via trifluoromethylation/cyclization of α,β-alkynic hydrazones using a hypervalent iodine reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. GABA receptor antagonists and insecticides: common structural features of 4-alkyl-1-phenylpyrazoles and 4-alkyl-1-phenyltrioxabicyclooctanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Action of phenylpyrazole insecticides at the GABA-gated chloride channel | Semantic Scholar [semanticscholar.org]

- 24. Inhibitors of Protoporphyrinogen Oxidase | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

The Genesis and Evolution of Pyrazole-5-Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[1][2][3] Within this important class of compounds, pyrazole-5-carboxylic acids and their precursors represent a particularly versatile and powerful scaffold for drug discovery. Their history is intertwined with the fundamental development of heterocyclic chemistry and has culminated in their use as key intermediates for several blockbuster drugs.[4] This technical guide provides an in-depth exploration of the discovery, synthesis, and historical significance of pyrazole-5-carboxylic acids, complete with detailed experimental protocols and data for the modern researcher.

Foundational Discovery: The Knorr Synthesis

The history of pyrazole-5-carboxylic acids is fundamentally linked to the discovery of the pyrazole ring itself. The most significant early contribution was the Knorr pyrazole synthesis , first reported by Ludwig Knorr in 1883.[5][6][7] This robust and versatile cyclocondensation reaction involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound.[8][9][10]

To generate the pyrazole-5-carboxylic acid scaffold, a β-ketoester is used as the 1,3-dicarbonyl component. The reaction proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole ring with an ester group at the 5-position.[8][11] This ester can then be readily hydrolyzed to the corresponding carboxylic acid.

A critical aspect of the Knorr synthesis, particularly with unsymmetrical dicarbonyl compounds and substituted hydrazines, is regioselectivity. The initial nucleophilic attack can potentially occur at either carbonyl group, leading to two possible regioisomers.[7] The reaction conditions and the electronic and steric nature of the substituents heavily influence the outcome.

Significance in Modern Drug Discovery

The pyrazole-5-carboxylic acid moiety is a "privileged scaffold" in medicinal chemistry. Its prevalence in approved drugs highlights its favorable drug-like properties. The carboxylic acid group serves as a versatile synthetic handle, allowing for the creation of amides, esters, and other derivatives, which is crucial for modulating a compound's pharmacokinetic and pharmacodynamic properties.

Two landmark drugs, Sildenafil (Viagra™) and Celecoxib (Celebrex™), underscore the importance of this scaffold, as their syntheses famously rely on pyrazole-5-carboxylic acid intermediates.

-

Sildenafil (Viagra™): Developed by Pfizer, sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), used for the treatment of erectile dysfunction.[12] Its synthesis begins with the creation of a 3-propylpyrazole-5-carboxylic acid ethyl ester, which undergoes a series of transformations including N-methylation, hydrolysis, nitration, and amidation before further elaboration into the final complex structure.[13][14][15]

-

Celecoxib (Celebrex™): A selective COX-2 inhibitor developed for the treatment of pain and inflammation, Celecoxib features a distinct trisubstituted pyrazole core.[16] A common synthesis route involves the cyclocondensation of a trifluoromethylated 1,3-diketone with a substituted phenylhydrazine, directly establishing the required pyrazole structure.[16][17][18]

Data Presentation

Table 1: Representative Synthetic Protocols for Pyrazole-5-Carboxylic Acid Derivatives

| Reaction Stage | Reactants | Key Reagents & Conditions | Typical Yield | Reference |

| Ring Formation (Knorr) | β-Ketoester, Hydrazine | Ethanol, Acetic Acid (cat.), Reflux | 70-95% | [8][11] |

| Ester Hydrolysis | Pyrazole-5-carboxylate Ester | NaOH or LiOH, Ethanol/Water, Heat | >90% | [11] |

| Amide Formation (via Acid Chloride) | Pyrazole-5-carboxylic Acid | 1. SOCl₂ or (COCl)₂, cat. DMF 2. Amine, Triethylamine, DCM | 65-90% | [11] |

Table 2: Biological Activity of Notable Pyrazole-Carboxylic Acid Derivatives

| Compound Class | Target | Example Compound | Reported Activity (IC₅₀ / Kᵢ) | Therapeutic Area | Reference |

| Pyrazolo[4,3-d]pyrimidines | PDE5 | Sildenafil | IC₅₀: ~3.5 nM | Erectile Dysfunction | [12] |

| Diarylpyrazoles | COX-2 | Celecoxib | IC₅₀: ~40 nM | Anti-inflammatory | [16] |

| Pyrazole-5-carboxamides | HDAC | Compound 40 | Significant inhibition | Anticancer | [1] |

| Pyrazole Carboxylic Acids | Hao2 | Compound 15-XV | Potent inhibition | Experimental (Blood Pressure) | [19] |

| Thiazolyl-pyrazole-carboxylic acids | Tumor Cell Proliferation | Compound 14 | Potent anti-proliferative activity | Anticancer | [20] |

Detailed Experimental Protocols

The following protocols are representative methods for the synthesis and derivatization of a generic pyrazole-5-carboxylic acid.

Protocol 1: Knorr Synthesis of Ethyl 1-Phenyl-3-methyl-1H-pyrazole-5-carboxylate

-

Objective: To synthesize a pyrazole-5-carboxylate ester via cyclocondensation.

-

Materials:

-

Phenylhydrazine (1.0 eq)

-

Ethyl acetoacetate (1.05 eq)

-

Ethanol (Absolute)

-

Glacial Acetic Acid (catalytic, ~0.1 eq)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phenylhydrazine (1.0 eq) in absolute ethanol (approx. 0.2 M concentration).[11]

-

Add a catalytic amount of glacial acetic acid to the solution.[8]

-

Slowly add ethyl acetoacetate (1.05 eq) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux (approx. 80 °C) and monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.[11]

-

Upon completion, allow the mixture to cool to room temperature.

-

Reduce the solvent volume under reduced pressure. If a precipitate forms, collect it by vacuum filtration. If not, add cold water to induce precipitation.

-

Wash the collected solid with cold water and a small amount of cold ethanol.

-

Dry the product under high vacuum to yield the pyrazole ester.

-

Protocol 2: Hydrolysis to 1-Phenyl-3-methyl-1H-pyrazole-5-carboxylic Acid

-

Objective: To convert the pyrazole ester to the corresponding carboxylic acid.

-

Materials:

-

Ethyl 1-phenyl-3-methyl-1H-pyrazole-5-carboxylate (1.0 eq)

-

Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) (2.0 eq)

-

Ethanol/Water solution (e.g., 3:1)

-

1M Hydrochloric Acid (HCl)

-

-

Procedure:

-

Dissolve the pyrazole ester (1.0 eq) in an ethanol/water mixture in a round-bottom flask.[11]

-

Add NaOH (2.0 eq) to the solution and stir vigorously at 50-60 °C.

-

Monitor the reaction by TLC until all starting material is consumed (typically 4-12 hours).[11]

-

Cool the reaction mixture in an ice bath.

-

Carefully acidify the mixture to a pH of 2-3 by the slow, dropwise addition of 1M HCl. A precipitate of the carboxylic acid will form.[11]

-

Stir the cold suspension for an additional 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold water to remove inorganic salts.

-

Dry the product under high vacuum to yield the pure pyrazole-5-carboxylic acid.[11]

-

Protocol 3: Synthesis of a N-Substituted-1H-pyrazole-5-carboxamide

-

Objective: To demonstrate the conversion of the carboxylic acid to a biologically relevant amide derivative.

-

Materials:

-

Pyrazole-5-carboxylic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic)

-

Desired primary or secondary amine (1.2 eq)

-

Triethylamine (TEA) (2.5 eq)

-

-

Procedure:

-

Acid Chloride Formation: In a flame-dried, nitrogen-purged flask, suspend the pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM. Add a catalytic drop of DMF.[11]

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.5 eq) dropwise. Gas evolution will be observed.

-

Allow the mixture to warm to room temperature and stir for 1-3 hours until the solution becomes clear, indicating the formation of the acid chloride.[11]

-

Remove the solvent and excess reagent in vacuo. The crude acid chloride is typically used immediately.

-

Amide Formation: Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.

-

In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.

-

Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.[11]

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the final amide.

-

Conclusion

From its origins in the foundational work of Ludwig Knorr, the pyrazole-5-carboxylic acid scaffold has evolved into one of the most important and versatile building blocks in modern drug discovery. Its straightforward synthesis and the synthetic flexibility offered by the carboxylic acid handle have enabled the creation of a vast number of biologically active molecules. The continued success of drugs derived from this core structure ensures that the exploration of pyrazole-5-carboxylic acids and their derivatives will remain a vibrant and productive area of research for scientists and drug development professionals for the foreseeable future.

References

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. name-reaction.com [name-reaction.com]

- 7. benchchem.com [benchchem.com]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. jk-sci.com [jk-sci.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Sildenafil - Wikipedia [en.wikipedia.org]

- 14. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]

- 15. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. tandfonline.com [tandfonline.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid: A Technical Overview

Introduction: This technical guide provides a detailed overview of the spectroscopic data for the novel heterocyclic compound, 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. Due to the compound's specificity, publicly available experimental data is limited. Therefore, this document presents a comprehensive analysis based on predictive models and data from structurally analogous compounds. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science to facilitate characterization, synthesis, and further research.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₇F₃N₂O₂

-

Molecular Weight: 208.14 g/mol

-

CAS Number: 1019179-51-0

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are derived from computational models and analysis of similar structures, such as 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid and related ethyl esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~13.0 - 14.0 | Broad Singlet | 1H | -COOH |

| ~7.10 | Singlet | 1H | Pyrazole C4-H |

| ~4.45 | Quartet | 2H | N-CH₂CH₃ |

| ~1.40 | Triplet | 3H | N-CH₂CH₃ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~162.0 | -COOH |

| ~148.0 (q) | Pyrazole C3-CF₃ |

| ~138.0 | Pyrazole C5-COOH |

| ~121.0 (q) | -CF₃ |

| ~109.0 | Pyrazole C4 |

| ~45.0 | N-CH₂CH₃ |

| ~14.5 | N-CH₂CH₃ |

Table 3: Predicted ¹⁹F NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|

| ~ -62.0 | Singlet | -CF₃ |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

|---|---|---|---|

| 2500-3300 | Strong, Broad | O-H Stretch | Carboxylic Acid |

| ~1710 | Strong | C=O Stretch | Carboxylic Acid |

| ~1560 | Medium | C=N Stretch | Pyrazole Ring |

| 1100-1300 | Strong | C-F Stretch | Trifluoromethyl |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data

| m/z | Ion Type | Notes |

|---|---|---|

| 208.04 | [M]⁺ | Molecular Ion |

| 191.04 | [M-OH]⁺ | Loss of hydroxyl radical |

| 163.04 | [M-COOH]⁺ | Loss of carboxyl group |

| 179.03 | [M-C₂H₅]⁺ | Loss of ethyl group |

Standard Experimental Protocols

The data presented above would typically be acquired using the following standard methodologies.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectra are recorded on a spectrometer operating at a frequency of 400 MHz for ¹H, 101 MHz for ¹³C, and 376 MHz for ¹⁹F nuclei. The sample (~5-10 mg) is dissolved in a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

IR Spectroscopy

Infrared (IR) spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and compressed into a thin pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is typically performed on a time-of-flight (TOF) or Orbitrap mass spectrometer using electrospray ionization (ESI) or electron ionization (EI). The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source. The instrument is calibrated using a known standard to ensure high mass accuracy.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis for structural elucidation.

Caption: Workflow for the spectroscopic analysis of a novel chemical compound.

Solubility Profile of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this guide also includes data for the closely related precursor, ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate, to infer solubility trends. Furthermore, detailed experimental protocols for determining solubility and preparing formulations for preclinical studies are provided.

Physicochemical Properties and Inferred Solubility

This compound is a pyrazole derivative featuring a carboxylic acid functional group, an N-ethyl substituent, and a trifluoromethyl group. The presence of the carboxylic acid moiety is expected to confer some degree of solubility in polar protic solvents, particularly at a pH above its pKa, where it can form a soluble salt. The trifluoromethyl group and the pyrazole ring contribute to its lipophilicity.

While specific data for the target compound is not available, the solubility of its ethyl ester precursor, ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate, offers valuable insights. This related compound demonstrates high solubility in polar aprotic solvents.[1]

Quantitative Solubility Data of a Related Compound

The following table summarizes the available quantitative solubility data for ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate.

| Solvent | Type | Solubility (mg/mL) | Temperature |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 | Ambient |

| Dichloromethane (DCM) | Polar Aprotic | > 200 | Ambient |

Data sourced from publicly available information on ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate.[1]

It is anticipated that this compound will also exhibit good solubility in polar aprotic solvents like DMSO and DMF, which are capable of hydrogen bonding with the carboxylic acid proton. Its solubility in less polar solvents is likely to be lower. The N-ethyl group, compared to an N-H, will slightly increase lipophilicity.

Experimental Protocols

General Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard laboratory procedure for determining the thermodynamic solubility of a compound in various solvents.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a different organic solvent.

-

Ensure that there is undissolved solid material at the bottom of each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C) to allow for equilibration. This process can take 24-72 hours to ensure the solution is fully saturated.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant from each vial using a syringe.

-

Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the compound in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Prepare a calibration curve using standards of known concentrations to accurately determine the concentration of the compound in the samples.

-

-

Calculation:

-

Calculate the solubility of the compound in each solvent by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.

-

Protocol for Formulation of Pyrazole Compounds for In Vivo Studies

For preclinical research, it is often necessary to formulate poorly water-soluble compounds like pyrazole derivatives in a vehicle suitable for administration. The following protocol is a common approach for creating a formulation for oral or parenteral administration.[2]

-

Initial Solubilization:

-

Addition of Co-solvents and Surfactants:

-

To the DMSO stock solution, sequentially add co-solvents and surfactants. A common vehicle composition is a mixture of PEG400 (polyethylene glycol 400) and a surfactant like Tween-80.[2]

-

A typical formulation might consist of up to 10% DMSO, 40% PEG400, and 5% Tween-80.[2] Vortex the mixture thoroughly after each addition to ensure homogeneity.

-

-

Final Dilution:

-

Slowly add a sterile aqueous vehicle, such as saline (0.9% NaCl), to the organic mixture to reach the final desired concentration for dosing.[2]

-

It is crucial to add the aqueous phase gradually while continuously vortexing to prevent precipitation of the compound.

-

-

Final Formulation:

Visualizations

The following diagrams illustrate the logical workflows for the experimental protocols described above.

References

The Pyrazole Core: A Privileged Scaffold in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a cornerstone in medicinal chemistry.[1] Its versatile chemical nature allows for facile structural modifications, enabling the fine-tuning of physicochemical and pharmacological properties.[1] This has led to the incorporation of the pyrazole scaffold into a multitude of clinically successful drugs across a wide range of therapeutic areas, including anti-inflammatory, anticancer, and antiviral agents.[2] The unique electronic and steric features of the pyrazole ring allow it to act as a versatile pharmacophore, capable of engaging in various interactions with biological targets.[3] Furthermore, its metabolic stability contributes to its prevalence in recently approved pharmaceuticals.[4] This guide provides a comprehensive overview of the pyrazole core in drug design, detailing its physicochemical properties, synthetic methodologies, and role as a pharmacophore, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Physicochemical Properties and Role in Drug Design

The pyrazole ring possesses a unique set of properties that make it an attractive scaffold for drug development. It can act as both a hydrogen bond donor (at the N1-H) and a hydrogen bond acceptor (at the N2 position), facilitating strong interactions with protein targets.[5] The pyrazole core is also considered a bioisostere of other aromatic rings, such as benzene.[6] Replacing a benzene ring with a pyrazole can lead to improved physicochemical properties, including enhanced solubility and reduced lipophilicity, which are often desirable for optimizing a drug candidate's pharmacokinetic profile.[6] The metabolic stability of the pyrazole ring is another key advantage, contributing to improved in vivo half-life and reduced potential for the formation of reactive metabolites.[4]

Synthetic Methodologies

The construction of the pyrazole ring can be achieved through a variety of synthetic routes, with the Knorr pyrazole synthesis and multicomponent reactions being among the most prominent.

Knorr Pyrazole Synthesis

First reported in 1883, the Knorr synthesis is a classic and widely used method for the preparation of pyrazoles.[7] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[7][8] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[7] A key consideration in the Knorr synthesis, particularly with unsymmetrical dicarbonyl compounds, is regioselectivity, which can be influenced by the steric and electronic properties of the substituents and the reaction conditions.[9]

Multicomponent Reactions

Modern synthetic approaches often favor multicomponent reactions (MCRs) for the construction of complex molecular scaffolds in a single step.[10] These reactions offer several advantages, including high atom economy, operational simplicity, and the ability to generate diverse libraries of compounds.[10] For pyrazole synthesis, MCRs typically involve the one-pot condensation of three or more starting materials, such as an aldehyde, a β-ketoester, malononitrile, and a hydrazine derivative.[10]

Pyrazole-Containing Drugs: Mechanisms and Data

The versatility of the pyrazole core is exemplified by its presence in a number of blockbuster drugs.

Celecoxib: A Selective COX-2 Inhibitor

Celecoxib (Celebrex®) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[11] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[11] By selectively targeting COX-2 over the constitutively expressed COX-1 isoform, celecoxib reduces the risk of gastrointestinal side effects associated with non-selective NSAIDs.[11] The sulfonamide side chain of celecoxib is crucial for its selectivity, as it binds to a specific hydrophilic pocket in the active site of COX-2 that is absent in COX-1.[11]

Table 1: In Vitro COX-2 Inhibitory Activity of Pyrazole Derivatives

| Compound | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| Celecoxib | 0.28 | 178.57 |

| PYZ28 | 0.26 | >192.3 |

| PYZ16 | 0.52 | 10.73 |

| Compound 5f | 1.50 | 9.56 |

| Compound 6f | 1.15 | 8.31 |

| Compound 11 | 0.043 | Not Reported |

| Compound 12 | 0.049 | Not Reported |

| Compound 15 | 0.048 | Not Reported |

Data sourced from multiple studies.[3][12][13]

Table 2: Pharmacokinetic Parameters of Celecoxib

| Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) | ~3 hours |

| Apparent Volume of Distribution (Vd) | ~455 L |

| Elimination Half-life (t1/2) | ~11 hours |

| Primary Route of Metabolism | Hepatic (CYP2C9) |

| Primary Excretion Routes | Feces and Urine |

Data sourced from multiple studies.[14][15][16][17]

Caption: Signaling pathway of Celecoxib's anti-inflammatory action.

Sildenafil: A PDE5 Inhibitor for Erectile Dysfunction

Sildenafil (Viagra®) is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[18] In the corpus cavernosum of the penis, nitric oxide (NO) released during sexual stimulation activates guanylate cyclase, leading to increased levels of cGMP.[19] cGMP, in turn, induces smooth muscle relaxation and vasodilation, resulting in penile erection.[19] By inhibiting PDE5, sildenafil enhances the effect of NO by preventing the breakdown of cGMP, thereby facilitating and sustaining an erection.[18]

Table 3: In Vitro PDE5 Inhibitory Activity

| Compound | PDE5 IC50 (nM) |

| Sildenafil | 4.2 |

| Tadalafil | 1.8 |

| Vardenafil | 0.7 |

| Avanafil | 5.2 |

Data sourced from a fluorescence polarization-based assay.[20]

Caption: Sildenafil's mechanism of action in erectile dysfunction.

Rimonabant: A CB1 Receptor Antagonist

Rimonabant is a selective cannabinoid receptor type 1 (CB1) antagonist. The endocannabinoid system, including the CB1 receptor, plays a significant role in regulating appetite and energy balance.[21] By blocking the CB1 receptor, rimonabant was developed to reduce appetite and food intake, and it also demonstrated effects on peripheral metabolism.[21] However, it was later withdrawn from the market due to severe psychiatric side effects.

Caption: Mechanism of action of the CB1 receptor antagonist Rimonabant.

Stanozolol: An Androgen Receptor Agonist

Stanozolol is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone.[5] As an agonist of the androgen receptor (AR), it promotes protein synthesis and muscle growth.[6] Stanozolol has a lower affinity for the AR compared to testosterone but is a potent activator of AR-dependent transactivation.[6] Its chemical structure, featuring a pyrazole ring fused to the steroid backbone, contributes to its oral bioavailability and anabolic properties.[5]

Table 4: Androgen Receptor Binding Affinity

| Compound | Relative Binding Affinity for AR (vs. Dihydrotestosterone) |

| Stanozolol | ~22% |

Data sourced from in vitro studies.[5]

Caption: Stanozolol's mechanism of action via the androgen receptor.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel pyrazole-based drug candidates.

Synthesis Protocol: Knorr Pyrazole Synthesis

This protocol describes the synthesis of a pyrazolone from a β-ketoester and hydrazine.

Materials:

-

Ethyl benzoylacetate

-

Hydrazine hydrate

-

1-Propanol

-

Glacial acetic acid

-

Water

-

Standard laboratory glassware, hot plate with stirring capabilities

Procedure:

-

In a suitable reaction vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[22]

-

Add 1-propanol (3 mL) and a few drops of glacial acetic acid to the mixture.[22]

-

Heat the reaction mixture to approximately 100°C with continuous stirring for 1 hour.[22]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[22]

-

Once the starting material is consumed, add water (10 mL) to the hot reaction mixture.[22]

-

Allow the mixture to cool to room temperature with stirring to facilitate the precipitation of the product.[22]

-

Collect the solid product by vacuum filtration, wash with a small amount of cold water, and air dry.[22]

-

The product can be further purified by recrystallization from a suitable solvent like ethanol.

Synthesis Protocol: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

This protocol outlines a one-pot synthesis of a pyrazole-fused heterocyclic system.

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Malononitrile

-

Ethyl acetoacetate

-

Phenylhydrazine

-

Ethanol

-

Catalyst (e.g., piperidine)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and phenylhydrazine (1 mmol) in ethanol (10 mL).[10]

-

Add a catalytic amount of piperidine (e.g., 5 mol%).[10]

-

Stir the reaction mixture at room temperature or under reflux, monitoring its progress by TLC.[10]

-

Upon completion, the precipitated product is collected by filtration.[10]

-

Wash the collected solid with cold ethanol and purify by recrystallization.[10]

-

Confirm the structure and purity of the final product using analytical techniques such as NMR and mass spectrometry.[10]

Biological Assay Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol describes a method to screen for COX-2 inhibitors.

Materials:

-

COX-2, Human Recombinant

-

COX Assay Buffer

-

COX Probe (in DMSO)

-

COX Cofactor (in DMSO)

-

Arachidonic Acid

-

Test inhibitor (e.g., pyrazole derivative)

-

Positive control inhibitor (e.g., Celecoxib)

-

96-well white opaque plate

-

Fluorescence plate reader

Procedure:

-

Prepare solutions of the test inhibitor and positive control at various concentrations.

-

In a 96-well plate, add the assay buffer, cofactor, and COX-2 enzyme to the appropriate wells.

-